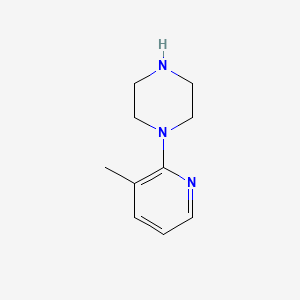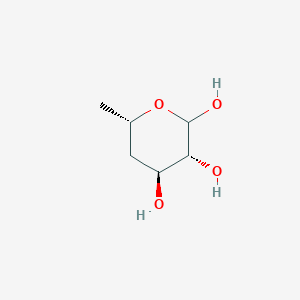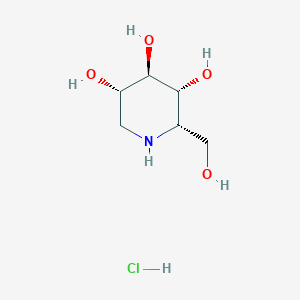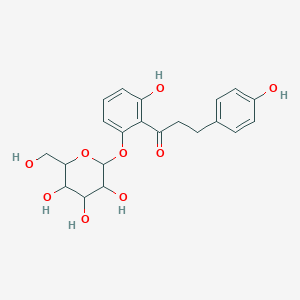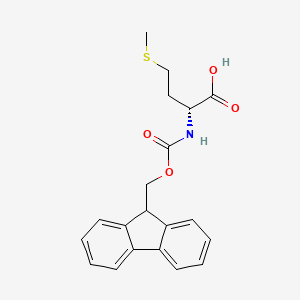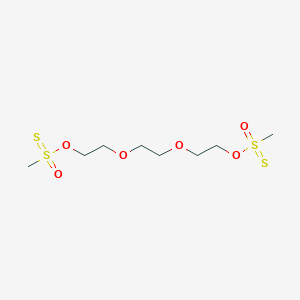![molecular formula C₁₆H₂₀F₃N₃O₈S B1142048 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine CAS No. 1313529-41-7](/img/new.no-structure.jpg)
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is a biochemical compound with the molecular formula C16H20F3N3O8S and a molecular weight of 471.41 g/mol . It is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine involves multiple steps, including the protection of lysine, introduction of the mercapto group, and the attachment of the 4-nitrophenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and effectiveness of the compound .
化学反应分析
Types of Reactions
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is widely used in scientific research, including:
Biology: In proteomics for the study of protein interactions and modifications.
Industry: Used in the production of specialized biochemical reagents and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The nitrophenyl group can participate in various chemical reactions, further influencing the compound’s activity .
相似化合物的比较
Similar Compounds
- 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]ornithine
- 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]arginine
Uniqueness
Compared to similar compounds, 5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. Its structure allows for targeted interactions in proteomics research, making it a valuable tool in the study of protein chemistry .
属性
CAS 编号 |
1313529-41-7 |
|---|---|
分子式 |
C₁₆H₂₀F₃N₃O₈S |
分子量 |
471.41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(3-sulfopropyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-3H-indolium inner salt sodium salt](/img/structure/B1141965.png)
![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide](/img/structure/B1141973.png)
